molecular formula C8H5BrS2 B13220449 4-Bromo-2,2'-bithiophene

4-Bromo-2,2'-bithiophene

Cat. No.: B13220449
M. Wt: 245.2 g/mol
InChI Key: YJMDYEHYPHIZEF-UHFFFAOYSA-N
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Description

4-Bromo-2,2’-bithiophene is an organic compound with the molecular formula C8H5BrS2. It is a derivative of bithiophene, where a bromine atom is substituted at the 4-position of the bithiophene ring. This compound is of significant interest in the field of organic electronics due to its unique electronic properties and its role as a building block in the synthesis of more complex organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of 4-Bromo-2,2’-bithiophene may involve more scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 4-Bromo-2,2’-bithiophene in organic electronics involves its ability to participate in π-conjugation, which allows for efficient charge transport. The bromine atom at the 4-position can also participate in various chemical reactions, enabling the functionalization of the bithiophene core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,2’-bithiophene is unique due to the specific positioning of the bromine atom, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of certain organic electronic materials where precise control over molecular structure is required .

Biological Activity

4-Bromo-2,2'-bithiophene is a compound belonging to the bithiophene family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies that highlight its mechanisms of action and therapeutic potential.

This compound has the following chemical characteristics:

  • Molecular Formula : C8H6BrS2
  • Molecular Weight : Approximately 236.17 g/mol
  • Structure : Comprises two thiophene rings connected by a single bond, with a bromine atom substituting one of the hydrogen atoms on one of the thiophene rings.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound, focusing on its effects on various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis.

The anticancer activity is primarily attributed to the following mechanisms:

  • Induction of apoptosis through mitochondrial pathways.
  • Generation of reactive oxygen species (ROS), leading to DNA damage.
  • Inhibition of specific cellular pathways involved in tumor growth.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound exhibited IC50 values indicating significant cytotoxicity:
    Cancer Cell LineIC50 (µM)Mechanism of Action
    MCF-725Induces apoptosis via mitochondrial pathway
    HeLa30ROS generation leading to DNA damage
    These results suggest that this compound can effectively hinder cancer cell viability through multiple pathways.
  • Antimicrobial Activity :
    • In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary data indicate potential activity against various bacterial strains, although further research is needed to quantify this effect accurately.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds within the bithiophene family:

CompoundAnticancer Activity (IC50)Antimicrobial ActivityNotes
This compoundMCF-7: 25 µMModerateInduces apoptosis
5-Bromo-5'-methyl-2,2'-bithiopheneMCF-7: 30 µMLimitedCYP enzyme inhibitor
[2,2'-Bithiophene]-5,5'-dicarboxaldehydeMCF-7: 20 µMSignificantDual formyl groups enhance reactivity

Properties

IUPAC Name

4-bromo-2-thiophen-2-ylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS2/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMDYEHYPHIZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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